molecular formula C13H16N2O4S B7556891 N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide

N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide

Cat. No.: B7556891
M. Wt: 296.34 g/mol
InChI Key: ZETFJKJOGDXYHH-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is a chemical compound that features a morpholine ring, a sulfonyl group, and a prop-2-enamide moiety

Properties

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-2-13(16)14-11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h2-5,10H,1,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETFJKJOGDXYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
  • (E)-N-(3-morpholin-4-ylsulfonylphenyl)-3-naphthalen-1-ylprop-2-enamide

Uniqueness

N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonyl group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research .

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